molecular formula C14H13N3O2 B11730960 (Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate

Cat. No.: B11730960
M. Wt: 255.27 g/mol
InChI Key: XMPVELWXKYOMCN-UHFFFAOYSA-N
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Description

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate is a complex organic compound that features a pyridine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate typically involves the condensation of 2-aminopyridine with 4-methylbenzoic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate is unique due to its specific combination of a pyridine ring and a benzoate ester, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a pyridine ring, an amino group, and a benzoate moiety, contributing to its reactivity and interaction with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction between pyridine-2-carboxaldehyde and an amino acid derivative in an acidic medium. This process is followed by purification steps to yield the desired product. Various synthetic routes have been explored, enhancing the yield and purity of the compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cancer progression. For example, it has been shown to affect the Hedgehog signaling pathway, which is crucial in various malignancies.

The biological activity of this compound can be attributed to its ability to interact with specific biological macromolecules. Interaction studies using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have revealed that the compound can bind effectively to proteins involved in critical signaling pathways. This binding modulates the activity of these proteins, influencing various biochemical processes.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundPyridine ring, amino groupAntimicrobial, anticancer
(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-bromobenzoateSimilar structure with bromineAntimicrobial
(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-chlorobenzoateSimilar structure with chlorineAnticancer

This table illustrates that while many compounds share structural similarities, their specific functional groups can significantly influence their biological activities.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of derivatives of this compound against MRSA and VRE. Results showed that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics.
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis rates, suggesting its potential as a chemotherapeutic agent.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

[(E)-[amino(pyridin-2-yl)methylidene]amino] 4-methylbenzoate

InChI

InChI=1S/C14H13N3O2/c1-10-5-7-11(8-6-10)14(18)19-17-13(15)12-4-2-3-9-16-12/h2-9H,1H3,(H2,15,17)

InChI Key

XMPVELWXKYOMCN-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(\C2=CC=CC=N2)/N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N

Origin of Product

United States

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